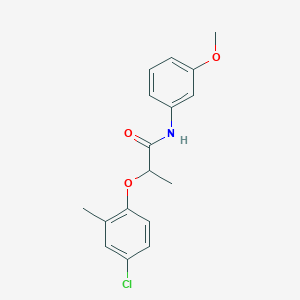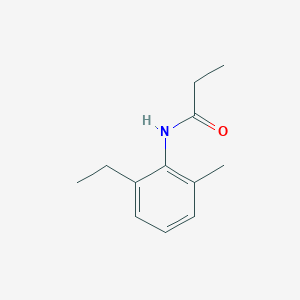
4-chloro-N-(2-fluorophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-fluorophenyl)benzenesulfonamide, also known as CFN, is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the family of sulfonamides and has been found to have various applications in the field of biochemistry and pharmacology.
作用機序
4-chloro-N-(2-fluorophenyl)benzenesulfonamide inhibits carbonic anhydrase II by binding to the active site of the enzyme. The sulfonamide group of 4-chloro-N-(2-fluorophenyl)benzenesulfonamide forms a hydrogen bond with the zinc ion at the active site, which is essential for the catalytic activity of the enzyme. This interaction prevents the binding of water molecules to the zinc ion, thereby inhibiting the hydration of carbon dioxide. The inhibition of carbonic anhydrase II by 4-chloro-N-(2-fluorophenyl)benzenesulfonamide leads to a decrease in the concentration of bicarbonate ions and an increase in the concentration of carbon dioxide, which can have various physiological effects.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase II by 4-chloro-N-(2-fluorophenyl)benzenesulfonamide can have various biochemical and physiological effects. It has been found to decrease the pH of the extracellular fluid, which can affect the activity of various enzymes and ion channels. It can also lead to an increase in the concentration of carbon dioxide, which can affect the respiratory system and the acid-base balance. 4-chloro-N-(2-fluorophenyl)benzenesulfonamide has been found to have anticonvulsant and neuroprotective effects in animal models, which may be due to its ability to modulate the activity of ion channels in the brain.
実験室実験の利点と制限
4-chloro-N-(2-fluorophenyl)benzenesulfonamide has several advantages as a research tool. It is a potent and selective inhibitor of carbonic anhydrase II, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 4-chloro-N-(2-fluorophenyl)benzenesulfonamide has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in some experiments. It also has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the research on 4-chloro-N-(2-fluorophenyl)benzenesulfonamide. One direction is to study its effects on other isoforms of carbonic anhydrase and other enzymes. This could lead to the discovery of new targets for drug development. Another direction is to study its effects on different cell types and in different disease models. This could provide insights into the role of carbonic anhydrase II in various physiological and pathological processes. Finally, the development of new analogs of 4-chloro-N-(2-fluorophenyl)benzenesulfonamide with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.
合成法
4-chloro-N-(2-fluorophenyl)benzenesulfonamide can be synthesized by reacting 2-fluoroaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
4-chloro-N-(2-fluorophenyl)benzenesulfonamide has been used extensively in scientific research due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are a group of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. They play a crucial role in many physiological processes, including acid-base balance, respiration, and bone resorption. 4-chloro-N-(2-fluorophenyl)benzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase II, which is the most abundant isoform in the human body. This property of 4-chloro-N-(2-fluorophenyl)benzenesulfonamide has led to its use in various applications, including drug discovery, cancer research, and neuroscience.
特性
分子式 |
C12H9ClFNO2S |
|---|---|
分子量 |
285.72 g/mol |
IUPAC名 |
4-chloro-N-(2-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9ClFNO2S/c13-9-5-7-10(8-6-9)18(16,17)15-12-4-2-1-3-11(12)14/h1-8,15H |
InChIキー |
HXWVMNBDGZVHBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)F |
正規SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



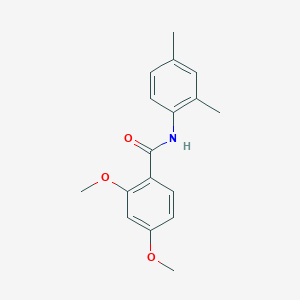
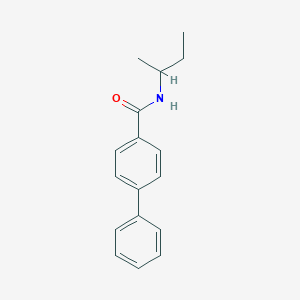
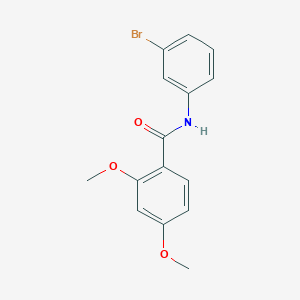
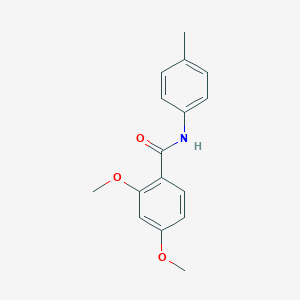
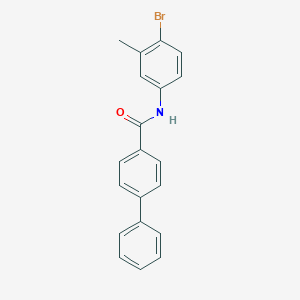
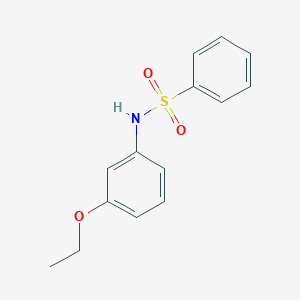
![Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate](/img/structure/B291766.png)
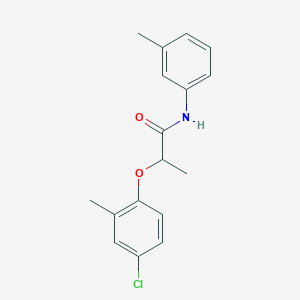
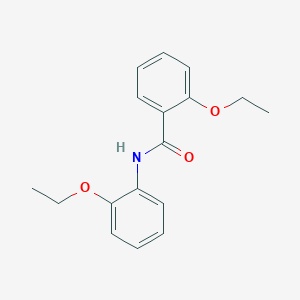
![N-[4-(dimethylamino)phenyl]-4-methoxybenzamide](/img/structure/B291774.png)

